molecular formula C26H21NO5 B2904157 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 931746-72-4

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2904157
CAS No.: 931746-72-4
M. Wt: 427.456
InChI Key: CQCYIYSZKHNRJH-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a fused heterocyclic core. Its structure includes a benzodioxole moiety linked via a carbonyl group to the quinolinone scaffold, a benzyl substituent at the N1 position, and an ethoxy group at the C6 position (Fig. 1). The benzodioxole group (a methylenedioxy aromatic ring) is known to enhance metabolic stability and lipophilicity in bioactive molecules, while the ethoxy group may influence electronic properties and solubility .

Quinolinone derivatives are pharmacologically significant due to their interactions with enzymes and receptors, particularly in anticancer and antimicrobial contexts. Structural studies likely rely on crystallographic tools like SHELX or WinGX for refinement and visualization .

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-2-30-19-9-10-22-20(13-19)26(29)21(15-27(22)14-17-6-4-3-5-7-17)25(28)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCYIYSZKHNRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzodioxole moiety can be introduced through subsequent reactions involving benzodioxole derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert quinones back to quinolines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed at different positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced quinoline derivatives.

  • Substitution: : Halogenated or alkylated quinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its efficacy against various pathogens, making it a candidate for developing new therapeutic agents.

Medicine

The compound's anticancer properties have been explored, with promising results in inhibiting the growth of cancer cells. Its mechanism of action involves interfering with cellular processes essential for cancer cell survival.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its diverse biological activities make it a versatile candidate for drug discovery and development.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one exerts its effects involves targeting specific molecular pathways. It interacts with cellular components, disrupting processes such as DNA replication and cell division. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally analogous quinolinone derivatives from the literature.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name / CAS Core Structure Substituents Molecular Weight Notable Features
Target Compound 1,4-Dihydroquinolin-4-one - N1: Benzyl
- C3: 2H-1,3-Benzodioxole-5-carbonyl
- C6: Ethoxy
~423.4 g/mol* Benzodioxole enhances lipophilicity; ethoxy may reduce metabolic oxidation .
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 931364-59-9) 1,4-Dihydroquinolin-4-one - N1: 4-Fluorobenzyl
- C3: 1,2,4-Oxadiazole (p-methylphenyl)
- C6: Ethyl
439.5 g/mol Fluorine improves membrane permeability; oxadiazole enhances π-stacking .
4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C) Quinolin-2(1H)-one - C3: Propyl
- C4: Hydroxy
- C6: Methoxy
~259.3 g/mol Hydroxy and methoxy groups increase hydrophilicity; propyl chain adds flexibility .

*Calculated based on molecular formula (C₂₆H₂₁NO₅).

Key Observations

Substituent Effects on Bioactivity: The benzodioxole group in the target compound contrasts with the oxadiazole ring in CAS 931364-59-7. The ethoxy group (target compound) vs. ethyl (CAS 931364-59-9) influences solubility: ethoxy’s oxygen atom could improve aqueous solubility compared to ethyl’s purely hydrophobic chain.

Pharmacokinetic Implications :

  • The 4-fluorobenzyl substituent in CAS 931364-59-9 may confer metabolic resistance to oxidative degradation compared to the target compound’s benzyl group .
  • Compound 4C lacks a benzyl or aryl substituent at N1, reducing steric bulk but possibly diminishing target affinity .

Synthetic Accessibility :

  • The target compound’s benzodioxole-carbonyl linkage likely requires multi-step synthesis, including Friedel-Crafts acylation or Suzuki coupling, whereas oxadiazole-containing analogs (e.g., CAS 931364-59-9) are synthesized via cyclization of amidoximes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including oxidation, reduction, and substitution steps. For example:

  • Oxidation : Use potassium permanganate in acidic medium to introduce carbonyl groups.
  • Substitution : Employ nucleophiles (e.g., amines) under basic conditions to functionalize the quinolinone core.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity products .
    • Key Considerations : Optimize reaction time, temperature (e.g., reflux in methanol for reductions), and stoichiometric ratios. Monitor intermediates via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the benzodioxole proton signals appear as doublets in the aromatic region (~6.8–7.2 ppm).
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve complex stereochemistry. Single-crystal X-ray diffraction provides absolute configuration validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HL-60) using MTT assays. Compare IC₅₀ values with known quinolone derivatives (e.g., 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one shows IC₅₀ < 10 µM in some studies) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays. Quinolones often target DNA gyrase or topoisomerases .

Advanced Research Questions

Q. How can computational modeling and SAR studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like β-tubulin or EGFR. Focus on the benzodioxole and ethoxy groups for hydrophobic interactions.
  • SAR Analysis : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogenated groups) and compare activity. For example, fluorination at position 6 enhances membrane permeability in related compounds .
  • ADME Prediction : Tools like SwissADME to assess pharmacokinetics (e.g., logP, bioavailability).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
  • Target Validation : Use CRISPR/Cas9 gene knockout to confirm mechanism (e.g., if apoptosis is caspase-dependent).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3-chlorobenzenesulfonyl) derivatives show consistent antibacterial trends ).

Q. How can advanced crystallography and electron microscopy elucidate its mechanism of action?

  • Methodological Answer :

  • Co-crystallization : Grow crystals with target proteins (e.g., DNA gyrase) and solve structures using SHELX programs. The benzodioxole moiety may occupy hydrophobic pockets .
  • Cryo-EM : For large complexes, resolve binding interfaces at near-atomic resolution.
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in physiological buffers to rule out artifactual activity.

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